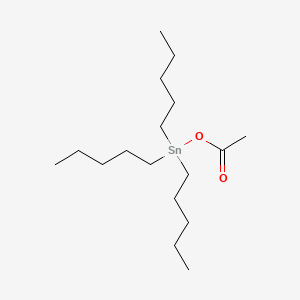

Stannane, acetoxytripentyl-

Description

Stannane, acetoxytriphenyl- (CAS: 900-95-8), also known as triphenyltin acetate or Fentin Acetate, is an organotin compound with the molecular formula C₂₀H₁₈O₂Sn and a molecular weight of 409.066 g/mol. It is characterized by a central tin atom bonded to three phenyl groups and an acetoxy group (OAc). This compound is widely recognized for its historical use as a fungicide and plant protectant, leveraging its ability to disrupt cellular processes in pathogens .

Key structural features include:

- Three phenyl groups: Provide steric bulk and influence electronic properties.

- Acetoxy group: Enhances solubility and reactivity in organic reactions.

- Sn-O bond: Facilitates interactions with biological targets, such as enzymes and cellular receptors.

Its mechanism of action involves binding to enzyme active sites (e.g., acetylcholinesterase) and interfering with metabolic pathways, leading to antimicrobial and antifungal effects .

Properties

CAS No. |

2587-75-9 |

|---|---|

Molecular Formula |

C17H36O2Sn |

Molecular Weight |

391.2 g/mol |

IUPAC Name |

tripentylstannyl acetate |

InChI |

InChI=1S/3C5H11.C2H4O2.Sn/c3*1-3-5-4-2;1-2(3)4;/h3*1,3-5H2,2H3;1H3,(H,3,4);/q;;;;+1/p-1 |

InChI Key |

UTECNAFVGJVWLT-UHFFFAOYSA-M |

Canonical SMILES |

CCCCC[Sn](CCCCC)(CCCCC)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of stannane, acetoxytripentyl- typically involves the reaction of triphenyltin chloride with acetic anhydride in the presence of a base. The reaction proceeds as follows:

Ph3SnCl+(CH3CO)2O→Ph3SnOCOCH3+CH3COCl

In this reaction, triphenyltin chloride reacts with acetic anhydride to form stannane, acetoxytripentyl- and acetyl chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the reactants .

Chemical Reactions Analysis

Hydrolysis and Stability

Stannane, acetoxytripentyl- undergoes hydrolysis in the presence of moisture, releasing acetic acid and forming tripentyltin hydroxide or oxide. This reaction is analogous to related organotin acetates like acetoxytriphenylstannane, which are known to hydrolyze under ambient conditions .

Key Observations :

-

Hydrolysis rates increase in polar solvents and acidic/basic conditions.

-

The reaction is accelerated by light and heat, leading to decomposition products such as tin oxides .

Transmetallation in Cross-Coupling Reactions

While not directly cited in Stille coupling literature, the compound’s structural similarity to organostannanes suggests potential participation in palladium-catalyzed transmetallation. In such reactions, the tin-bound group (e.g., acyl, aryl) transfers to a palladium intermediate. For acetoxytripentylstannane, the acetoxy group may act as a leaving group, though the three pentyl groups are typically non-transferable .

Proposed Mechanism :

-

Oxidative Addition : A Pd(0) catalyst reacts with an organic electrophile (e.g., aryl halide).

-

Transmetallation : The organostannane coordinates to Pd(II), transferring its organic group.

-

Reductive Elimination : Coupling of the organic groups forms the final product .

Limitations :

-

Alkyltin compounds like acetoxytripentylstannane exhibit slower transmetallation compared to sp-hybridized organostannanes (e.g., vinyl or aryl) .

-

Bulky pentyl groups may hinder reactivity, necessitating optimized ligands (e.g., electron-poor phosphines) or elevated temperatures .

Acyl Transfer Reactions

The acetoxy group (CHCOO−) can act as an acetylating agent. For example, in the presence of nucleophiles (e.g., alcohols or amines), stannane, acetoxytripentyl- may transfer the acetyl group to form esters or amides:

Applications :

Thermal Decomposition

At elevated temperatures (>100°C), the compound decomposes into tin oxides and hydrocarbons, releasing toxic fumes:

Safety Note :

-

Decomposition products include toxic tin oxides and volatile organic compounds, requiring controlled environments .

Substitution Reactions

The acetoxy group can be displaced by stronger nucleophiles (e.g., Grignard reagents or thiols), forming new tin derivatives:

Key Factors :

Scientific Research Applications

Stannane, acetoxytripentyl- has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: It is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.

Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties

Mechanism of Action

The mechanism of action of stannane, acetoxytripentyl- involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The acetoxy group can undergo hydrolysis, releasing acetic acid and forming reactive intermediates that can participate in further chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Organotin Compounds

Organotin compounds exhibit diverse reactivities and applications depending on their substituents. Below is a detailed comparison of stannane, acetoxytriphenyl-, with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Organotin Compounds

Key Comparative Insights

Reactivity in Organic Synthesis

- Stannane, acetoxytriphenyl- : Primarily used in Stille coupling via transmetalation with palladium catalysts. The phenyl groups stabilize intermediates but reduce reaction rates compared to alkyl-substituted stannanes .

- Tributyl(2-methylpropyl)stannane : Generates stable radicals in chain-transfer reactions, favored in polymer chemistry for controlled molecular weight distribution .

Biological Activity Antimicrobial Efficacy: Acetoxytriphenylstannane shows broad-spectrum activity against E. coli and S. aureus (MIC: 5–10 µg/mL), outperforming non-halogenated analogs like tributyl[(phenylmethoxy)methyl]stannane . Toxicity Profile: Acetoxytriphenylstannane is highly toxic (LD₅₀: 5–10 mg/kg in rodents), whereas alkyl-substituted stannanes (e.g., tetrakis(1-methylpropyl)-) exhibit lower bioaccumulation risks .

Electronic and Material Applications

- Thiophene- or fluorophenyl-substituted stannanes (e.g., Tributyl(5-methoxythiophen-2-yl)stannane) enhance charge mobility in organic semiconductors due to π-conjugation .

- Acetoxytriphenylstannane is less utilized in electronics due to its high polarity and instability under UV light .

Steric and Electronic Effects

- Bulky substituents (e.g., cyclohexyl in dibutoxy(dicyclohexyl)stannane) improve thermal stability but reduce catalytic activity .

- Electron-withdrawing groups (e.g., fluorine in (2,6-difluorophenyl)trimethylstannane) increase oxidative stability in radical reactions .

Biological Activity

Stannane, acetoxytripentyl- (C17H36O2Sn), is an organotin compound that has garnered attention due to its potential biological activities. This article aims to synthesize existing research on its biological activity, including toxicity, pharmacological effects, and relevant case studies.

Stannane, acetoxytripentyl- is characterized by its organotin structure, which typically exhibits varied biological activities due to the tin atom's ability to coordinate with biological molecules. The compound's molecular formula is C17H36O2Sn, and it possesses an acetoxy group that may contribute to its reactivity and interaction with biological systems.

Toxicity Profile

The toxicity of Stannane, acetoxytripentyl- has been evaluated through various studies. Key findings include:

- Moderate Toxicity : It is classified as moderately toxic when ingested and can act as a skin and eye irritant. In animal studies, the compound has shown the potential for causing erythema and edema upon dermal exposure .

- Irritation Tests : A modified Draize test indicated that the compound could cause well-defined erythema and slight edema in rabbits, suggesting a moderate irritant effect .

Pharmacological Effects

Research into the pharmacological effects of Stannane, acetoxytripentyl- is limited but suggests several potential activities:

- Antimicrobial Activity : Some organotin compounds have demonstrated antimicrobial properties, although specific studies on Stannane, acetoxytripentyl- are scarce. The general trend shows that organotin compounds can inhibit the growth of certain bacteria and fungi.

- Cytotoxicity : Preliminary studies indicate that like other organotins, Stannane, acetoxytripentyl- may exhibit cytotoxic effects on various cell lines; however, detailed quantitative data remains to be established.

Case Studies

-

Dermal Exposure Study :

- A study involving rabbits assessed the dermal toxicity of Stannane, acetoxytripentyl-. Results indicated significant irritation after 24 hours of exposure.

- Table 1: Skin Reaction Assessment

Reaction Type Description Severity Level Erythema Well-defined redness Moderate Edema Slight swelling Moderate -

In Vitro Cytotoxicity :

- An in vitro study evaluated the cytotoxic effects of various organotin compounds on human cancer cell lines. While specific data on Stannane, acetoxytripentyl- was not provided, related compounds showed IC50 values indicating significant cytotoxicity at micromolar concentrations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing acetoxytripentylstannane, and how can reaction conditions be optimized for higher yields?

- Acetoxytripentylstannane can be synthesized via organotin chemistry, typically through transesterification or alkylation of tin halides with pentyl groups. For example, analogous methods for triphenyltin acetate involve reacting SnCl₄ with organometallic reagents (e.g., Grignard or organolithium compounds) followed by acetylation . Optimization may include temperature control (e.g., -78°C to room temperature), inert atmosphere (argon/nitrogen), and stoichiometric adjustments to minimize side reactions like hydrolysis or oxidation. Catalytic methods using Lewis acids (e.g., BF₃·Et₂O) can enhance selectivity .

Q. How can the physicochemical properties of acetoxytripentylstannane be systematically characterized?

- Key properties include:

- Molecular weight : Calculated from the formula (e.g., C₁₅H₃₂O₂Sn).

- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen to assess decomposition temperatures.

- Solubility : Tested in polar (e.g., DMSO) and nonpolar solvents (e.g., hexane) to guide reaction media selection.

- Hydrolytic sensitivity : Monitor via FTIR (e.g., Sn-O-C bond stability at ~600-850 cm⁻¹) .

Q. What analytical techniques are most effective for purity assessment and structural confirmation?

- NMR spectroscopy : ¹H/¹³C NMR to confirm pentyl chain integrity and acetate coordination. For tin-containing compounds, ¹¹⁹Sn NMR can resolve Sn coordination environments (δ ~200-400 ppm) .

- Elemental analysis : Verify C/H/Sn ratios.

- Mass spectrometry (ESI-TOF) : Confirm molecular ion peaks and isotopic patterns .

Advanced Research Questions

Q. How can infrared spectroscopy elucidate the vibrational modes and bonding dynamics of acetoxytripentylstannane?

- High-resolution FTIR (e.g., Bruker 120 HR) in the 600-850 cm⁻¹ range can identify bending and stretching modes of Sn-O and Sn-C bonds. Isotopic labeling (e.g., ¹¹⁶Sn) reduces spectral congestion and enhances resolution for dynamic studies . Computational modeling (DFT/B3LYP) correlates experimental peaks with theoretical vibrational assignments, aiding in structural refinement .

Q. What mechanistic insights can be gained from studying the hydrolysis kinetics of acetoxytripentylstannane in aqueous environments?

- Hydrolysis pathways can be probed via pH-dependent kinetic studies using UV-Vis or conductivity measurements. For example:

- Pseudo-first-order conditions : Excess water to monitor Sn-OAc bond cleavage.

- Activation parameters : Derived from Arrhenius plots (Eₐ, Δ‡H, Δ‡S) using variable-temperature experiments.

Q. How does the steric bulk of pentyl groups influence the reactivity of acetoxytripentylstannane in cross-coupling reactions?

- Comparative studies with shorter-chain analogs (e.g., tributyltin acetate) can assess steric effects on:

- Transmetallation efficiency : Monitor via reaction yields in Stille couplings (e.g., aryl halide substrates).

- Catalyst compatibility : Test Pd(0)/Pd(II) systems (e.g., Pd(PPh₃)₄) under varying ligand environments.

Q. What are the environmental persistence and ecotoxicological risks of acetoxytripentylstannane?

- Degradation studies : Simulate environmental conditions (UV light, microbial activity) with HPLC-MS to track breakdown products (e.g., tributyltin derivatives).

- Toxicity assays : Use model organisms (e.g., Daphnia magna) to determine LC₅₀ values. Compare with regulated organotins (e.g., tributyltin oxide, CAS 56-35-9) .

- Regulatory alignment : Cross-reference with international standards (e.g., Rotterdam/Stockholm Conventions) for restricted substances .

Methodological Considerations

Q. How should researchers address contradictions in reported spectral data for organotin compounds?

- Reproducibility checks : Repeat experiments under identical conditions (solvent, concentration, instrument calibration).

- Meta-analysis : Compare literature data (e.g., NIST Chemistry WebBook ) to identify outliers.

- Isotopic purity : Ensure monoisotopic samples (e.g., ¹¹⁶SnH₄) to avoid splitting peaks in FTIR/NMR .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in toxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.